Home > Products > Screening Compounds P101534 > Dihydroarteannuin B
Dihydroarteannuin B -

Dihydroarteannuin B

Catalog Number: EVT-1579103
CAS Number:
Molecular Formula: C15H22O3
Molecular Weight: 250.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Dihydroarteannuin B is a natural product found in Artemisia annua with data available.
Overview

Dihydroarteannuin B is a bioactive compound derived from artemisinin, a well-known antimalarial agent extracted from the plant Artemisia annua. This compound has garnered attention for its potential therapeutic applications beyond malaria, particularly in the realm of anti-inflammatory and anticancer treatments. Dihydroarteannuin B is recognized for its low toxicity and diverse pharmacological properties, making it a subject of extensive research in medicinal chemistry and pharmacology.

Source

Dihydroarteannuin B is primarily sourced from Artemisia annua, commonly known as sweet wormwood or Qinghao in traditional Chinese medicine. The extraction process involves isolating artemisinin from the plant, which is then chemically transformed into dihydroarteannuin B through reduction reactions. This compound has been identified as an active metabolite of artemisinin and its derivatives, contributing to the therapeutic effects observed in various studies.

Classification

Dihydroarteannuin B belongs to the class of sesquiterpene lactones, which are characterized by their complex cyclic structures and biological activity. It is classified under the broader category of natural products, specifically phytochemicals that have been utilized in traditional medicine for centuries.

Synthesis Analysis

Methods

The synthesis of dihydroarteannuin B can be achieved through several chemical methods. The most common approach involves the reduction of arteannuin B, which can be accomplished using various reducing agents such as nickel boride or sodium borohydride.

Technical Details

  1. Reduction Reaction: The reduction typically involves treating arteannuin B with nickel boride under controlled conditions to yield dihydroarteannuin B. This method has been optimized to enhance yield and selectivity.
  2. Alternative Methods: Other methods include using cadmium chloride with magnesium in methanol-water mixtures, which also effectively produces dihydroarteannuin B while maintaining stereochemical integrity.
Molecular Structure Analysis

Structure

The molecular structure of dihydroarteannuin B can be represented as follows:

  • Molecular Formula: C₁₅H₁₈O₃
  • Molecular Weight: 250.3 g/mol

The compound features a complex bicyclic structure typical of sesquiterpenes, with hydroxyl groups contributing to its reactivity and biological activity.

Data

Spectroscopic techniques such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are employed to confirm the structure and purity of dihydroarteannuin B during synthesis.

Chemical Reactions Analysis

Reactions

Dihydroarteannuin B participates in various chemical reactions that enhance its pharmacological properties. Key reactions include:

  1. Oxidation: Dihydroarteannuin B can be oxidized to form reactive intermediates that exhibit enhanced biological activity.
  2. Conjugation: The compound can undergo conjugation with other biomolecules, influencing its bioavailability and therapeutic efficacy.

Technical Details

The reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yields and maintaining the desired stereochemistry during these transformations.

Mechanism of Action

Process

Dihydroarteannuin B exerts its biological effects primarily through modulation of inflammatory pathways. It has been shown to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, which plays a crucial role in inflammation and immune responses.

Data

Research indicates that dihydroarteannuin B reduces the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), contributing to its anti-inflammatory properties. Studies have demonstrated its effectiveness in models of rheumatoid arthritis and systemic lupus erythematosus.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Dihydroarteannuin B is typically a white to off-white crystalline solid.
  • Solubility: It exhibits moderate solubility in organic solvents such as ethanol and methanol but is less soluble in water.

Chemical Properties

  • Stability: The compound is stable under normal conditions but may degrade when exposed to extreme pH or light.
  • Reactivity: Dihydroarteannuin B is reactive due to the presence of hydroxyl groups, allowing it to participate in various chemical reactions that enhance its therapeutic potential.

Relevant data on solubility and stability are critical for formulating effective pharmaceutical preparations.

Applications

Dihydroarteannuin B has several scientific uses:

  1. Anti-inflammatory Agent: It is being investigated for its potential to treat autoimmune diseases due to its ability to modulate inflammatory responses.
  2. Anticancer Activity: Preliminary studies suggest that dihydroarteannuin B may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
  3. Antimicrobial Properties: The compound has shown promise against certain bacterial strains, indicating potential applications in treating infections.

Research continues to explore the full range of applications for dihydroarteannuin B, highlighting its versatility as a therapeutic agent derived from natural sources.

Introduction

Historical Discovery and Natural Origins

Dihydroartemisinin (DHA), chemically known as artenimol (C15H24O5), emerged from systematic efforts to enhance the antimalarial properties of artemisinin—a sesquiterpene lactone isolated in 1971 from Artemisia annua (sweet wormwood). Traditional Chinese medicine utilized this plant for >2,000 years to treat fever and malaria [5]. In 1973, Chinese scientists synthesized DHA by reducing artemisinin’s lactone group using sodium borohydride (NaBH4), yielding a stable lactol derivative [3] [6]. This semi-synthetic process marked a breakthrough, as DHA exhibited significantly higher antimalarial potency than its parent compound. By the 1980s, DHA became a critical intermediate for producing artemisinin-based derivatives like artemether and artesunate, solidifying its role in modern antimalarial therapy [3] [4].

Structural Relationship to Artemisinin and Derivatives

Artemisinin’s unique structure comprises a tetracyclic skeleton with a peroxide bridge essential for its mechanism. DHA retains this endoperoxide moiety but replaces the lactone group with a hydroxyl group (-OH) at C-10, resulting in a lactol configuration [3] [4]. This modification enhances bioavailability and metabolic stability while enabling further chemical derivatization.

Table 1: Structural and Pharmacokinetic Comparison of Artemisinin Derivatives

CompoundCore StructureKey ModificationsHalf-Life (Partner Drug)Bioavailability
ArtemisininLactoneNone1–2 hoursLow
DihydroartemisininLactolC-10 reduction (OH group)4–11 hours12%
ArtemetherEtherMethylation at C-10~3 hours~65%
ArtesunateEsterSuccinylation at C-10<1 hour~60%
Piperaquine (DP)BisquinolineN/A~5 weeksHigh

Data compiled from [1] [3] [5].

DHA serves as the active metabolite of all artemisinin derivatives (e.g., artemether, artesunate), meaning these prodrugs exert antimalarial effects only after conversion to DHA in vivo [3]. The molecule’s stereochemistry is complex, with α- and β-isomers distinguished by the orientation of the C-10 hydroxyl group. The β-isomer typically dominates pharmaceutical formulations due to superior stability [4] [7]. Despite this, DHA remains chemically unstable under heat and humidity, degrading into reactive radicals and inactive byproducts—a major challenge for drug formulation [7].

Global Significance in Malaria Treatment and Beyond

The World Health Organization (WHO) endorsed artemisinin-based combination therapies (ACTs) as first-line treatments for uncomplicated Plasmodium falciparum malaria in 2001, with dihydroartemisinin-piperaquine (DP) becoming one of six recommended ACTs [1] [5]. DP combines DHA’s rapid parasite clearance with piperaquine’s long half-life (~5 weeks), providing sustained post-treatment prophylaxis. A meta-analysis of seven African trials (N=2,340) demonstrated DP’s superiority over artemether-lumefantrine (AL):

  • 79% reduced risk of recurrent infections at day 28 (RR: 0.21; 95% CI: 0.14–0.32)
  • 44% reduction at day 42 (RR: 0.56; 95% CI: 0.34–0.90) [1]

Table 2: Comparative Efficacy of DHA-Piperaquine vs. Other ACTs in Malaria Treatment

OutcomeDP EfficacyAL EfficacyRisk Ratio (95% CI)P-value
Recurrent Infections (Day 28)21% risk100% reference0.21 (0.14–0.32)<0.001
Recurrent Infections (Day 42)56% risk100% reference0.56 (0.34–0.90)0.02
Treatment Failure (Day 28)No significant differenceNo significant differenceVariable across studies>0.05

Data from randomized controlled trials in sub-Saharan Africa [1].

Beyond malaria, DHA shows promise in oncology. Its endoperoxide bridge generates cytotoxic free radicals in iron-rich cancer cells, inducing apoptosis in melanoma and other malignancies [3] [4]. Research into novel DHA derivatives (e.g., thiosemicarbazone hybrids) aims to leverage this mechanism for anticancer drug development [4].

However, artemisinin partial resistance—linked to mutations in the Pfk13 gene (e.g., C580Y in Southeast Asia, R561H in Africa)—threatens DP’s efficacy. In Cambodia, Vietnam, and Thailand, DP failure rates reached 50% by 2018 due to co-emerging piperaquine resistance (plasmepsin-2/3 amplifications) [2] [5]. Despite these challenges, DP remains a cornerstone of malaria elimination campaigns, particularly in Africa where resistance is still emerging [5].

Synthesis Insight: DHA’s creation via NaBH4 reduction exemplifies targeted molecular optimization. By preserving the endoperoxide bridge while enhancing pharmacokinetics, it bridges traditional medicine and modern drug design [4] [6].

Resistance Challenge: The co-selection of Pfk13 and plasmepsin-2/3 mutations underscores the evolutionary arms race between Plasmodium and ACTs, necessitating continuous molecular surveillance [2] [5].

Properties

Product Name

Dihydroarteannuin B

IUPAC Name

(1R,4S,5S,8R,9S,12R,14R)-4,8,12-trimethyl-2,13-dioxatetracyclo[7.5.0.01,5.012,14]tetradecan-3-one

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

InChI

InChI=1S/C15H22O3/c1-8-4-5-11-9(2)12(16)17-15(11)10(8)6-7-14(3)13(15)18-14/h8-11,13H,4-7H2,1-3H3/t8-,9+,10+,11+,13-,14-,15-/m1/s1

InChI Key

VWGPQZZLIAQJCE-DWIPZSBTSA-N

Synonyms

dihydroarteannuin B

Canonical SMILES

CC1CCC2C(C(=O)OC23C1CCC4(C3O4)C)C

Isomeric SMILES

C[C@@H]1CC[C@H]2[C@@H](C(=O)O[C@]23[C@H]1CC[C@@]4([C@H]3O4)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.